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Compound of Interest

Compound Name: Deisopropylatrazine

Cat. No.: B029266 Get Quote

A comprehensive review of the existing experimental data reveals that deisopropylatrazine
(DIA), a primary metabolite of the widely used herbicide atrazine, generally exhibits lower

toxicity than its parent compound across various endpoints. However, the data available for a

complete comparative assessment remains limited for certain toxicological parameters.

This guide provides a detailed comparison of the toxicity profiles of deisopropylatrazine and

atrazine, drawing upon available experimental data. The information is intended for

researchers, scientists, and drug development professionals to facilitate a clear understanding

of their relative toxicities.

Quantitative Toxicity Data
To facilitate a direct comparison, the following tables summarize the available quantitative data

on the acute and chronic toxicity of both compounds.

Table 1: Acute Oral Toxicity in Rats
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Compound Species Sex LD50 (mg/kg) Reference

Atrazine Rat Male 1,471 - 3,090 [1][2]

Rat Female 672 - 1,212 [1]

Deisopropylatrazi

ne (DIA)
Rat Male 2,290 [3]

Rat Female 810 [3]

LD50 (Lethal Dose 50): The dose of a substance that is lethal to 50% of the test population.

Table 2: Acute and Chronic Toxicity to Aquatic Organisms

Compound Organism Endpoint Value (µg/L)
Toxicity
Ranking

Reference

Atrazine

Hyalella

azteca

(amphipod)

96-h IC50 >3,000
Atrazine >

DEA > DIA
[4]

Deisopropylat

razine (DIA)

Hyalella

azteca

(amphipod)

96-h IC50 >3,000 [4]

Atrazine
Diporeia spp.

(amphipod)

21-day

Chronic
-

Atrazine >

DEA > DIA
[4]

Deisopropylat

razine (DIA)

Diporeia spp.

(amphipod)

21-day

Chronic
- [4]

Atrazine

Pseudokirchn

eriella

subcapitata

(algae)

96-h IC50 >1,500
Atrazine >

DEA > DIA
[4]

Deisopropylat

razine (DIA)

Pseudokirchn

eriella

subcapitata

(algae)

96-h IC50 >1,500 [4]
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IC50 (Median Inhibition Concentration): The concentration of a substance that causes a 50%

inhibition of a biological or biochemical function. DEA: Deethylatrazine, another major

metabolite of atrazine.

Table 3: Chronic Toxicity of Atrazine in Mammals

Species Duration
NOAEL
(mg/kg/day)

LOAEL
(mg/kg/day)

Effects
Observed at
LOAEL

Reference

Rat Lifetime 3.5 -

Decreased

body weight

gain

[5]

Pig 19 days - 1

Delayed

onset of

estrus

[5]

Rabbit
Gestation

days 7-19
1 -

Decreased

maternal

body weight

gain

[5]

NOAEL (No-Observed-Adverse-Effect Level): The highest dose or exposure level of a

substance at which no adverse effects are observed. LOAEL (Lowest-Observed-Adverse-Effect

Level): The lowest dose or exposure level of a substance at which adverse effects are

observed.

Note: Specific NOAEL and LOAEL values for chronic toxicity of deisopropylatrazine in

mammals were not available in the reviewed literature.

Experimental Protocols
The toxicological data presented in this guide are primarily based on standardized

experimental protocols, such as those established by the Organisation for Economic Co-

operation and Development (OECD).
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Acute Oral Toxicity (OECD 420, 425)
Acute oral toxicity studies are typically conducted in rodents (e.g., rats) to determine the LD50

value. The protocols, such as OECD Guidelines for the Testing of Chemicals 420 (Acute Oral

Toxicity - Fixed Dose Procedure) and 425 (Acute Oral Toxicity: Up-and-Down Procedure),

involve the administration of a single high dose of the test substance to a group of animals.[5]

[6] Observations for signs of toxicity and mortality are made over a period of 14 days.

Subchronic Oral Toxicity (OECD 408)
For assessing chronic toxicity, a 90-day oral toxicity study in rodents (OECD Guideline 408) is

commonly employed.[1][2][3] This involves the daily administration of the test substance at

three or more dose levels to groups of animals for 90 days.[1][2][3] Endpoints evaluated

include changes in body weight, food consumption, clinical signs of toxicity, hematology, clinical

chemistry, and histopathological examination of organs.[1][2][3] This allows for the

determination of the NOAEL and LOAEL.[1][2][3]

Genotoxicity Assays
A variety of in vitro and in vivo assays are used to assess the genotoxic potential of a

substance. These can include:

Ames test (Bacterial Reverse Mutation Assay): Evaluates the ability of a substance to induce

mutations in bacteria.

Micronucleus Test: Detects damage to chromosomes or the mitotic apparatus in cells.[7] This

can be performed in vitro on cultured cells or in vivo in bone marrow or peripheral blood of

rodents.[7]

Comet Assay: Measures DNA strand breaks in individual cells.[7]

Endocrine Disruption Assays
The U.S. Environmental Protection Agency (EPA) has established the Endocrine Disruptor

Screening Program (EDSP), which utilizes a battery of in vitro and in vivo assays to identify

substances that have the potential to interact with the estrogen, androgen, and thyroid

hormone systems.[8][9] These assays include receptor binding assays, steroidogenesis

assays, and pubertal development and function studies in rodents.[8][9]
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Comparative Toxicity Profile
Acute Toxicity
Based on the available LD50 values in rats, atrazine and deisopropylatrazine exhibit a similar

order of magnitude for acute oral toxicity. For male rats, the reported LD50 for DIA (2290

mg/kg) falls within the range reported for atrazine (1471-3090 mg/kg).[1][2][3] In female rats,

the LD50 for DIA (810 mg/kg) is slightly higher than the lower end of the range for atrazine (672

mg/kg), suggesting a potentially lower acute toxicity for DIA in females.[1][3] In aquatic

organisms, both acute and chronic toxicity studies consistently rank atrazine as more toxic than

its metabolites, including DIA.[4]

Chronic Toxicity
While specific NOAEL and LOAEL values for chronic exposure to DIA in mammals are not

readily available in the public literature, studies on aquatic organisms indicate that atrazine is

more chronically toxic than DIA.[4] For atrazine, chronic exposure in mammals has been shown

to lead to effects such as decreased body weight gain and reproductive effects like delayed

estrus.[5]

Genotoxicity
The genotoxic potential of atrazine has been a subject of debate, with some in vitro studies

suggesting it can induce DNA damage, while others have not.[7][9][10] One study indicated

that deethylatrazine (DEA), a metabolite structurally similar to DIA, was inactive in a

micronucleus assay.[11] However, a direct comparative in vitro genotoxicity study between

atrazine and DIA using standardized assays is needed for a definitive conclusion.

Endocrine Disruption
Atrazine is a well-documented endocrine-disrupting chemical, primarily affecting the

hypothalamic-pituitary-gonadal (HPG) axis.[5][6][8][12][13] It has been shown to suppress the

luteinizing hormone (LH) surge, which is crucial for ovulation, and can alter the production of

sex hormones.[5][6][8][12][13] The EPA's Endocrine Disruptor Screening Program has

identified that deisopropylatrazine also possesses estrogen receptor bioactivity, suggesting it

may also have endocrine-disrupting potential.[2] However, the extent and mechanism of DIA's

endocrine-disrupting activity compared to atrazine require further investigation. Atrazine has
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been shown to interact with G-protein coupled receptors (GPCRs), but it is unknown if DIA

shares this mechanism.[14][15]

Signaling Pathways and Mechanisms of Action
Atrazine's Mechanism of Endocrine Disruption
Atrazine's primary mechanism of endocrine disruption involves the central nervous system,

specifically the hypothalamus. It is thought to suppress the activity of gonadotropin-releasing

hormone (GnRH) neurons, leading to a decrease in the release of LH and follicle-stimulating

hormone (FSH) from the pituitary gland.[5][8][13] This disruption of the HPG axis can lead to a

cascade of reproductive effects. Some studies also suggest that atrazine can act as an inhibitor

of cAMP-specific phosphodiesterase-4 (PDE4), leading to an increase in intracellular cyclic

AMP (cAMP) levels, which can in turn affect hormone production.[16][17] Furthermore, atrazine

has been shown to interact with G-protein coupled receptor 30 (GPR30), which can mediate

estrogen-like effects.[14][15]
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Atrazine's Impact on the Hypothalamic-Pituitary-Gonadal (HPG) Axis
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General Experimental Workflow for Comparative Toxicity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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